Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound characterized by a unique 1-oxaspiro[2.4]heptane core. This structure features a bicyclic system where an oxygen atom bridges a cyclopropane and a five-membered ring.
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-7-5-9(2,3)6-10(7)11(12,15-10)8(13)14-4/h7H,5-6H2,1-4H3 |
InChI Key |
RSTCJNSGRSMXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC12C(O2)(C(=O)OC)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves:
- Formation of the spirocyclic oxaspiro[2.4]heptane core.
- Introduction of methyl substituents at the 4 and 6 positions.
- Chlorination at the 2-position.
- Esterification to form the methyl carboxylate.
The synthetic approach often starts from cyclohexanone or related cyclic ketones, followed by ring closure and functional group transformations.
Specific Preparation Routes
Epoxidation and Spirocyclization
One common approach to oxaspiro compounds is epoxidation of 1,4-disubstituted cyclohexenols, followed by acid-catalyzed ring closure to form the oxaspiro ring:
- A 1,4-disubstituted-3-cyclohexen-1-ol is treated with an oxidizing agent such as tert-butyl hydroperoxide or m-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate.
- This intermediate is then treated with a strong acid like p-toluenesulfonic acid to induce spirocyclization, yielding the oxaspiro[2.4]heptane framework.
- The presence of acid during epoxidation can favor formation of the 2-exo-hydroxy-oxaspiro compound directly.
- For stereochemical control, the endo or exo forms can be accessed by subsequent oxidation and reduction steps (e.g., oxidation to ketone followed by NaBH4 reduction).
Chlorination at the 2-Position
- The 2-position chlorination can be achieved by halodecarboxylation or direct electrophilic chlorination.
- Decarboxylative halogenation methods allow conversion of carboxylic acids or their derivatives to organochlorides under mild conditions, often involving N-halo reagents or metal catalysts.
- For example, mild halodecarboxylation can be performed using Barton esters derived from the carboxylic acid precursor, which upon photolysis or thermolysis generate radicals that react with halogen sources to yield 2-chloro derivatives.
Esterification
- The final methyl ester is typically introduced by esterification of the corresponding acid or acid chloride with methanol under acidic or basic catalysis.
- Alternatively, methyl esters can be formed by transesterification or direct methylation of carboxylate salts.
Example Preparation Procedure
Although direct literature on the exact compound is limited, analogous compounds such as methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate have been prepared as follows:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Epoxidation of 1,4-disubstituted cyclohexenol | mCPBA or tert-butyl hydroperoxide, DCM, 0°C to RT | - | Forms epoxide intermediate |
| 2 | Acid-catalyzed spirocyclization | p-Toluenesulfonic acid, DCM, RT | - | Converts epoxide to oxaspiro compound |
| 3 | Halodecarboxylation / Chlorination | Barton ester photolysis or N-chlorosuccinimide (NCS), UV or thermal | Moderate to good | Introduces Cl at 2-position |
| 4 | Esterification | Methanol, acid catalyst (H2SO4 or HCl), reflux | High | Forms methyl ester |
Note: Yields vary depending on substrate purity and reaction optimization.
Mechanistic Insights and Research Outcomes
Halodecarboxylation Mechanism
- The halodecarboxylation involves formation of radical intermediates from Barton esters or N-acyloxy compounds.
- These radicals react with halogen species (Cl2, NCS) to form the corresponding alkyl chlorides.
- The reaction tolerates various functional groups and substitution patterns, making it versatile for chlorination at the 2-position of spirocyclic carboxylates.
Stereochemical Considerations
Summary Table of Preparation Methods
| Methodology | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Epoxidation + Acid-Catalyzed Spirocyclization | mCPBA or t-BuOOH, p-TsOH | 0°C to RT, DCM solvent | Mild, stereoselective | Requires careful control of acid |
| Halodecarboxylation | Barton esters, NCS, UV light | Mild, room temperature | High functional group tolerance | Moderate yields, requires ester precursor |
| Direct Chlorination | NCS or Cl2, base or acid | Controlled temperature | Simple reagents | Potential over-chlorination |
| Esterification | Methanol, acid catalyst | Reflux | High yield, straightforward | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations:
- Halogenation Effects: The chlorine atom in the target compound and its 5,5-dimethyl analog () likely increases polarity and reactivity compared to non-halogenated analogs (e.g., ). Chlorine may enhance electrophilicity at the ester group or stabilize intermediates in synthetic pathways.
- Steric Hindrance : The 4,6,6-trimethyl substitution in the target compound introduces significant steric bulk compared to simpler analogs like the 4-ethyl-2-methyl derivative (). This could reduce ring puckering flexibility, as described in spirocyclic systems ().
Table 2: Comparative Physicochemical Data
Key Observations:
- Synthetic Challenges : Multi-substituted spiro compounds (e.g., target compound, ) often require advanced methods such as cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed cyclizations. The 4,6,6-trimethyl substitution may necessitate protecting-group strategies to avoid steric clashes during synthesis.
- Commercial Availability : Many analogs (e.g., ) are listed as discontinued, indicating challenges in large-scale production or niche applications.
Biological Activity
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS No. 1502088-23-4) is a compound with a unique spirocyclic structure that has garnered interest in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 198.26 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClO₃ |
| Molecular Weight | 198.26 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that spirocyclic compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study investigated the effects of spirocyclic compounds on cancer cell lines, revealing that these compounds can effectively induce apoptosis in human cancer cells while exhibiting low toxicity to normal cells. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Methodology : Various concentrations were tested on A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 values < 20 µM), indicating potent anticancer activity.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Methodology : Agar diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Findings : The compound showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
- Membrane Disruption : Alteration of bacterial cell membranes leading to increased permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
